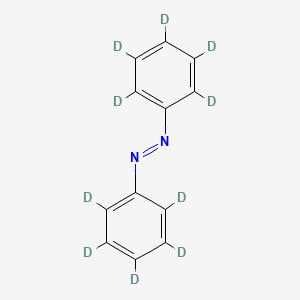

Azobenzene-D10

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

bis(2,3,4,5,6-pentadeuteriophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLAVOWQYNRWNQ-LHNTUAQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isotopic Advantage: A Technical Guide to the Synthesis of Deuterated Azobenzene Photoswitches for Enhanced Photopharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of biological systems with light, a field known as photopharmacology, has been significantly advanced by the development of molecular photoswitches. Azobenzenes, a prominent class of photoswitches, offer reversible isomerization between their trans and cis forms upon light irradiation, enabling the modulation of biological activity. However, the efficiency of these molecular switches is often a limiting factor. This technical guide details the synthesis of deuterated azobenzenes, a strategy proven to enhance their photoswitching properties. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can lead to significant improvements in light sensitivity, photoisomerization quantum yield, and photoswitching kinetics.[1][2][3] This document provides a comprehensive overview of the synthetic methodologies, quantitative data on the enhanced properties of deuterated azobenzenes, and detailed experimental protocols for their preparation and characterization, aimed at researchers seeking to leverage this isotopic advantage in their work.

Introduction

Azobenzene-based photoswitches have emerged as powerful tools for the spatiotemporal control of biological targets, including ion channels and G protein-coupled receptors (GPCRs).[1][2] The core principle of their function lies in the light-induced isomerization between the thermally stable trans isomer and the metastable cis isomer. This conformational change can be harnessed to alter the pharmacology of a ligand, effectively turning biological activity "on" or "off" with light. Despite their utility, the performance of traditional azobenzene photoswitches can be suboptimal for certain applications, limited by factors such as light sensitivity and the speed of isomerization.

A promising strategy to overcome these limitations is the incorporation of deuterium into the azobenzene scaffold. This subtle modification, which minimally alters the steric and electronic properties of the molecule, has been shown to have a profound impact on its photophysical behavior. Deuteration can enhance key performance metrics, including increasing the molar extinction coefficient, boosting the photoisomerization quantum yield, and accelerating the kinetics of photoswitching. These improvements translate to more efficient and rapid control over biological systems, a critical advantage in complex cellular environments. This guide provides the essential technical details for the synthesis and characterization of deuterated azobenzene photoswitches.

Data Presentation: Enhanced Photophysical Properties of Deuterated Azobenzenes

The substitution of hydrogen with deuterium in the azobenzene core leads to measurable improvements in key photophysical parameters. The following tables summarize the quantitative data for two representative deuterated azobenzenes, azobenzene-d10 and a water-soluble derivative, AQ-d8, compared to their non-deuterated (hydrogenated) counterparts.

| Compound | Solvent | Max. Absorbance (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Azobenzene-h10 | DMSO | 322 | 17,800 - 20,800 | |

| This compound | DMSO | 322 | 21,300 - 32,000 | |

| AQ-h8 | Water | 363 | 15,200 | |

| AQ-d8 | Water | 360 | 15,200 |

Table 1: Molar Extinction Coefficients. Deuteration of the parent azobenzene (AB-d10) resulted in a significant increase in the molar extinction coefficient, indicating enhanced light absorption.

| Compound | Solvent | trans-to-cis (τ, sec) | cis-to-trans (τ, sec) | Reference |

| Azobenzene-h10 | DMSO | 6.61 | 1.47 | |

| This compound | DMSO | 6.27 | 1.39 |

Table 2: Photoswitching Kinetics. this compound exhibits accelerated photoswitching kinetics for both the trans-to-cis and cis-to-trans isomerization processes compared to its hydrogenated analog.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key deuterated azobenzene compounds.

Synthesis of this compound

The synthesis of perdeuterated azobenzene (this compound) is achieved through the reductive dimerization of nitrobenzene-d5.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine nitrobenzene-d5 (1.0 eq) and methanol.

-

Addition of Reducing Agent: Add zinc dust (4.1 eq) to the mixture.

-

Base Addition: Add a solution of sodium hydroxide (8.1 eq) in distilled water.

-

Reflux: Heat the reaction mixture to reflux and maintain for 10 hours. The reaction progress can be monitored by the disappearance of the nitrobenzene odor.

-

Workup: Filter the hot reaction mixture to remove the sodium zincate precipitate. Wash the precipitate with warm methanol.

-

Purification: Distill the methanol from the filtrate. The crude this compound can be further purified by recrystallization from a mixture of ethanol and water. The reported yield for this reaction is approximately 45-51%.

Synthesis of a Water-Soluble Deuterated Azobenzene (AQ-d8)

The synthesis of the water-soluble deuterated azobenzene derivative AQ-d8 involves a multi-step process starting from deuterated phenylene diamine.

Step 1: Oxidative Dimerization to form Perdeuterated 4,4'-Diaminoazobenzene

-

Reactants: Dissolve phenylene diamine-d4 (1.0 eq) in an appropriate solvent.

-

Oxidation: Add Dess-Martin periodinane (an oxidizing agent) to the solution to facilitate the oxidative dimerization.

-

Workup and Purification: After the reaction is complete, the product, perdeuterated 4,4'-diaminoazobenzene, is isolated and purified.

Step 2: HBTU-Mediated Coupling

-

Coupling Reaction: The purified perdeuterated 4,4'-diaminoazobenzene is then coupled to betaine using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent.

-

Acylation: The final step involves acylation with acetyl chloride to yield the target compound, AQ-d8.

Mandatory Visualizations

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic routes for deuterated azobenzenes.

Experimental Workflow

The general workflow for the synthesis and characterization of deuterated azobenzene photoswitches is outlined below.

Conclusion

The synthesis of deuterated azobenzene photoswitches represents a significant step forward in the development of high-performance tools for photopharmacology. The isotopic substitution of hydrogen with deuterium provides a straightforward yet powerful method to enhance the photophysical properties of these molecular switches, leading to improved light sensitivity and faster isomerization kinetics. The experimental protocols and data presented in this guide offer a practical resource for researchers aiming to incorporate this advanced strategy into their work. By leveraging the benefits of deuteration, the scientific community can continue to push the boundaries of what is possible in the precise optical control of biological systems, with potential applications ranging from fundamental research to the development of novel therapeutics.

References

Azobenzene-D10: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Azobenzene-D10, a deuterated isotopologue of the versatile photoswitchable molecule, azobenzene. This document details its chemical identity, physical properties, and pertinent experimental protocols, with a focus on its applications in innovative therapeutic strategies.

Core Chemical Identity: this compound

This compound is the deuterated form of azobenzene, where all ten hydrogen atoms on the two phenyl rings are replaced with deuterium.[1] This isotopic labeling is invaluable for a range of analytical and mechanistic studies, particularly in drug development, where it can be used as a tracer to understand pharmacokinetic and metabolic profiles.[1]

The Chemical Abstracts Service (CAS) number for this compound is 30504-49-5 .[1][2][3]

Chemical Structure

The chemical structure of this compound is characterized by two pentadeuterated phenyl rings linked by a diazene bond (-N=N-).

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, Azobenzene.

| Property | This compound | Azobenzene (non-deuterated) | Reference |

| CAS Number | 30504-49-5 | 103-33-3 | |

| Molecular Formula | C₁₂D₁₀N₂ | C₁₂H₁₀N₂ | |

| Molecular Weight | 192.283 g/mol | 182.2212 g/mol | |

| Isotopic Enrichment | 99 atom % D | - | |

| Appearance | Orange-red crystals or dark brown chunky solid | Orange-red leaflets | |

| Melting Point | Not available | 68 °C | |

| Boiling Point | Not available | 293 °C | |

| Solubility in water | Not available | 6.4 mg/L (25 °C) |

Synthesis and Experimental Protocols

The synthesis of azobenzene and its derivatives is well-established, providing a foundation for the preparation of this compound. Classical methods include the azo coupling reaction, the Mills reaction, and the Wallach reaction. For the synthesis of this compound, deuterated precursors such as nitrobenzene-d5 or benzene-d6 would be utilized.

A general experimental workflow for the synthesis and characterization of photoswitchable azobenzene derivatives is outlined below. This can be adapted for the specific synthesis of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Applications in Drug Development and Research

Azobenzene's ability to undergo reversible trans-cis isomerization upon light irradiation makes it a valuable molecular switch. This property is harnessed in drug development to create photoswitchable drugs, prodrugs, and drug delivery systems. The trans isomer is generally more stable, while the cis isomer is metastable. The isomerization can induce changes in polarity, molecular shape, and binding affinity to biological targets.

The azobenzene scaffold is a versatile framework in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.

A key application in drug development involves the use of azobenzene as a hypoxia-sensitive linker in drug delivery systems. Azoreductase enzymes, which are overexpressed in hypoxic environments characteristic of solid tumors, can cleave the azo bond, triggering site-specific drug release.

The logical pathway for utilizing an azobenzene-based photoswitchable drug is depicted below.

Caption: Signaling pathway for a photoswitchable azobenzene-based drug.

References

Technical Guide: Isotopic Enrichment and Purity of Azobenzene-D10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and purity of Azobenzene-D10, a deuterated photoswitch with significant potential in photopharmacology and materials science. The substitution of hydrogen with deuterium can enhance the photophysical properties of azobenzene, including increasing its light sensitivity and photoswitching kinetics.[1][2][3] This guide details the synthesis, analytical methodologies for determining isotopic enrichment and purity, and presents relevant data in a clear, structured format.

Synthesis of this compound

The primary method for synthesizing this compound is through the reductive dimerization of deuterated nitrobenzene.[1] This straightforward approach provides the desired product in good yield.

Experimental Protocol: Reductive Dimerization

A common and effective method for the synthesis of this compound involves the reduction of nitrobenzene-d5.

Materials:

-

Nitrobenzene-d5

-

Zinc powder

-

Methanol

-

Sodium hydroxide (optional, for base-activated reduction)

Procedure:

-

Nitrobenzene-d5 is dissolved in refluxing methanol.

-

Zinc powder is added to the solution as a reducing agent.

-

The reaction mixture is refluxed for a specified period, leading to the reductive coupling of two nitrobenzene-d5 molecules to form this compound.

-

The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

This synthesis has been reported to yield this compound in approximately 45% yield.[1]

Isotopic Enrichment and Purity Analysis

The determination of isotopic enrichment and chemical purity is critical for ensuring the desired properties and reproducibility of experiments involving this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Mass Spectrometry for Isotopic Enrichment

Mass spectrometry (MS) is the primary technique for determining the level of deuterium incorporation. By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, the isotopic distribution can be quantified.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A sample of the synthesized this compound is introduced into the mass spectrometer.

-

The sample is ionized using an electron beam.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species (C12D10N2), as well as smaller peaks corresponding to species with fewer deuterium atoms (e.g., C12D9HN2).

-

The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment.

Data Presentation: Isotopic Distribution of this compound

| Species | Molecular Weight ( g/mol ) | Expected m/z |

| Azobenzene-H10 | 182.22 | 182 |

| This compound | 192.28 | 192 |

Note: High-resolution mass spectrometry can provide more precise mass measurements to confirm the elemental composition.

The fragmentation pattern of azobenzene upon electron impact typically involves the loss of N2. This characteristic fragmentation can also be observed for this compound and can be used to further confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Enrichment

NMR spectroscopy is a powerful tool for assessing both the chemical purity and the isotopic enrichment of this compound.

-

¹H NMR: In a highly enriched this compound sample, the proton signals should be virtually absent. The presence of residual proton signals can be used to quantify the level of deuteration.

-

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a clear spectrum of the deuterated positions.

-

¹³C NMR: The carbon spectrum will show shifts due to the presence of deuterium. Quantitative ¹³C NMR (qNMR) can be used to determine the concentration and purity of the sample.

Experimental Protocol: ¹H and ¹³C NMR

-

A precisely weighed sample of this compound is dissolved in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

For ¹H NMR, the integral of any residual proton signals is compared to a known internal standard to determine the extent of deuteration.

-

For ¹³C NMR, the chemical shifts and signal patterns are compared to those of non-deuterated azobenzene to confirm the structure and assess purity.

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: The vibrational modes of C-D bonds are at a lower frequency than C-H bonds. IR spectroscopy can therefore be used to confirm the presence of deuterium in the molecule, showing distinct vibrational states compared to the hydrogenated form.

-

UV/Vis Spectroscopy: While not directly providing information on isotopic enrichment, UV/Vis spectroscopy is used to characterize the photophysical properties of this compound. The maximal absorbance wavelength for this compound in DMSO is reported to be 322 nm, which is unchanged from its hydrogenated counterpart.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the chemical purity of the synthesized compound. A single sharp peak indicates a high degree of purity.

Visualizing the Workflow

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound.

References

The Deuterium Isotope Effect in Azobenzene Photoisomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives are paramount molecular switches in the fields of photopharmacology, materials science, and molecular machinery. Their ability to undergo reversible trans-cis isomerization upon light irradiation allows for the spatiotemporal control of molecular functions. A recent advancement in enhancing the performance of these photoswitches is the strategic incorporation of deuterium, the heavy isotope of hydrogen. This guide provides an in-depth technical overview of the mechanism of photoisomerization in deuterated azobenzene, focusing on the kinetic isotope effect and its implications for the design of more efficient photoswitchable molecules. Deuteration has been shown to improve key photophysical properties, including increasing the photoisomerization quantum yield and accelerating the rate of photoisomerization, with minimal structural perturbation.[1][2][3][4]

Core Mechanism of Azobenzene Photoisomerization

The photoisomerization of azobenzene from the thermodynamically stable trans isomer to the metastable cis isomer, and back, can proceed through two primary mechanistic pathways upon excitation to an electronically excited state (typically S1(nπ) or S2(ππ)):

-

Rotation: This pathway involves the rotation around the central N=N double bond.

-

Inversion: This pathway proceeds through a planar transition state where one of the nitrogen atoms undergoes inversion of its geometry.

Computational studies suggest that the actual pathway is often a complex interplay between these two mechanisms and is highly dependent on the specific electronic state and the molecular environment. The relaxation from the excited state back to the ground state often occurs through a conical intersection, a point where the potential energy surfaces of two electronic states become degenerate, facilitating rapid non-radiative decay.

The Influence of Deuteration: A Kinetic Isotope Effect

The substitution of hydrogen with deuterium increases the mass of the atoms involved in vibrational modes. This seemingly subtle change can have a significant impact on the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). In the context of azobenzene photoisomerization, deuteration primarily affects the vibrational relaxation pathways that compete with the isomerization process.

The prevailing hypothesis is that deuteration slows down non-productive vibrational relaxation pathways from the excited state. C-H bond vibrations are high-frequency modes that can efficiently dissipate electronic energy as heat. By replacing C-H with C-D bonds, the vibrational frequencies are lowered. This reduction in the energy of vibrational quanta makes the dissipation of electronic energy less efficient. As a result, the excited state lifetime is effectively prolonged, providing a larger window of opportunity for the molecule to undergo the conformational changes required for isomerization. This leads to an enhanced photoisomerization quantum yield and a faster macroscopic rate of photoswitching.[1]

Quantitative Data: Deuterated vs. Non-deuterated Azobenzene Derivatives

The following table summarizes key photophysical and kinetic data for deuterated azobenzene derivatives in comparison to their non-deuterated counterparts, as reported in the literature.

| Compound | Solvent | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Photoisomerization Quantum Yield (Φt→c) | Photo-unblock/block kinetics (τ) [s] | Reference |

| Azobenzene-h₁₀ | DMSO | 20,800 | ~0.13 | 1.47 | |

| Azobenzene-d₁₀ | DMSO | 32,000 | ~0.15 | 1.39 | |

| AQ-h₈ (photoswitchable K⁺ channel blocker) | Water | 15,200 | - | - | |

| AQ-d₈ (photoswitchable K⁺ channel blocker) | Water | 15,200 | - | - |

Experimental Protocols

Synthesis of Deuterated Azobenzene (Azobenzene-d₁₀)

A common method for the synthesis of perdeuterated azobenzene is the reductive dimerization of deuterated nitrobenzene.

Materials:

-

Nitrobenzene-d₅

-

Zinc dust

-

Sodium hydroxide

-

Ethanol

Procedure:

-

A solution of nitrobenzene-d₅ in ethanol is prepared.

-

Zinc dust and a solution of sodium hydroxide are added to the reaction mixture.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is filtered to remove excess zinc and inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to yield pure trans-azobenzene-d₁₀.

UV-Vis Spectroscopy and Photoisomerization Studies

Objective: To monitor the trans to cis and cis to trans isomerization of deuterated azobenzene upon irradiation with specific wavelengths of light.

Instrumentation:

-

UV-Vis spectrophotometer

-

Light source for irradiation (e.g., LED or filtered lamp) at appropriate wavelengths (e.g., ~365 nm for trans to cis and >420 nm for cis to trans).

Procedure:

-

Sample Preparation: A dilute solution of the deuterated azobenzene derivative is prepared in a suitable solvent (e.g., DMSO, water). The concentration is adjusted to have a maximum absorbance in the linear range of the spectrophotometer.

-

Initial Spectrum: The UV-Vis absorption spectrum of the solution is recorded in the dark to obtain the spectrum of the predominantly trans isomer.

-

trans-to-cis Isomerization: The sample is irradiated with UV light (e.g., 365 nm). Absorption spectra are recorded at regular intervals until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum.

-

cis-to-trans Isomerization (Photochemical): After reaching the trans-to-cis PSS, the sample is irradiated with visible light (e.g., >420 nm). Spectra are recorded at regular intervals to monitor the back-isomerization to the trans form.

-

cis-to-trans Isomerization (Thermal): After reaching the trans-to-cis PSS, the sample is kept in the dark at a controlled temperature. Spectra are recorded at regular time intervals to monitor the thermal relaxation back to the trans isomer.

Femtosecond Transient Absorption Spectroscopy

Objective: To investigate the ultrafast excited-state dynamics of deuterated azobenzene photoisomerization.

Experimental Setup:

-

A typical pump-probe setup is employed.

-

Pump Pulse: An ultrashort laser pulse (femtosecond duration) excites the sample to the S₁ or S₂ state. The wavelength is chosen to correspond to an absorption band of the trans or cis isomer.

-

Probe Pulse: A second, time-delayed, broad-spectrum femtosecond pulse (white-light continuum) probes the change in absorption of the sample.

-

Detection: The transmitted probe pulse is detected by a spectrometer with a CCD camera.

General Procedure:

-

The laser beam is split into a pump and a probe beam.

-

The pump beam is directed to the sample to initiate the photoreaction.

-

The probe beam passes through a variable delay line and is then focused on the sample, overlapping with the pump beam.

-

The change in absorbance of the probe beam is measured as a function of the time delay between the pump and probe pulses.

-

By varying the delay time, the evolution of the excited states and the formation of the photoproduct can be mapped on a femtosecond to picosecond timescale.

Visualizations

Caption: Photoisomerization mechanism of azobenzene and the effect of deuteration.

Caption: Experimental workflow for studying deuterated azobenzene photoisomerization.

Conclusion

The deuteration of azobenzene represents a powerful and minimally invasive strategy to enhance its photoswitching properties. The underlying mechanism is attributed to a kinetic isotope effect that suppresses non-productive vibrational relaxation pathways from the excited state, thereby increasing the quantum yield and rate of photoisomerization. This in-depth guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to leverage this phenomenon in the design of next-generation photoresponsive materials and therapeutics. The continued exploration of deuterated photoswitches holds significant promise for advancing the field of photopharmacology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuteration as a General Strategy to Enhance Azobenzene-Based Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuteration as a General Strategy to Enhance Azobenzene-Based Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Trans-Cis Isomerization of Azobenzene-D10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trans-cis isomerization of Azobenzene-D10, a deuterated photoswitchable molecule with significant potential in various scientific and therapeutic applications. While specific quantitative data for the deuterated form is scarce in publicly available literature, this document outlines the fundamental principles, experimental protocols, and expected photophysical properties based on extensive studies of its non-deuterated counterpart, azobenzene.

Core Concepts of Azobenzene Photoswitching

Azobenzene and its derivatives are renowned for their ability to undergo reversible isomerization between two distinct geometric forms: the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer.[1][2][3] This transformation can be triggered by light (photoisomerization) or heat (thermal isomerization), making azobenzenes ideal candidates for molecular switches.[3]

The trans isomer is characterized by a nearly planar structure, while the cis isomer adopts a non-planar, bent conformation. This structural change is accompanied by significant alterations in physical and chemical properties, including dipole moment, absorption spectrum, and molecular geometry. The distance between the para-carbons of the two phenyl rings, for instance, decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.

The photoisomerization process is governed by the absorption of photons, which excites the molecule to a higher electronic state. Irradiation with ultraviolet (UV) light, typically corresponding to the intense π-π* transition, efficiently converts the trans isomer to the cis isomer.[2] The reverse cis-to-trans isomerization can be induced by visible light, which excites the n-π* transition of the cis isomer, or it can occur thermally in the dark.

Isomerization Mechanisms

The precise mechanism of azobenzene photoisomerization has been a subject of extensive research, with two primary pathways proposed: rotation and inversion.

-

Rotation: This mechanism involves the twisting of the N=N double bond in the excited state.

-

Inversion: This pathway involves an in-plane movement of one of the phenyl rings, proceeding through a linear transition state.

Current understanding suggests that the operative mechanism can depend on the specific electronic state that is excited.

Caption: The photoisomerization cycle of this compound.

Quantitative Data

Table 1: UV-Vis Absorption Maxima (λmax) of Azobenzene Isomers

| Isomer | Transition | Wavelength (nm) |

| trans | π-π | ~320-350 |

| trans | n-π | ~440 |

| cis | n-π* | ~430-450 |

Note: The exact λmax values can vary depending on the solvent.

Table 2: Photoisomerization Quantum Yields (Φ) of Azobenzene

| Isomerization | Excitation Wavelength (nm) | Quantum Yield (Φ) |

| trans → cis | ~365 | ~0.1-0.25 |

| cis → trans | >400 | ~0.4-0.5 |

Note: Quantum yields are dependent on the excitation wavelength and solvent.

Table 3: Thermal Half-Life (t½) of cis-Azobenzene

| Solvent | Temperature (°C) | Half-Life |

| Benzene | 35 | ~1.4 days |

| Acetonitrile | Room Temperature | Several hours |

Note: The thermal relaxation rate is highly sensitive to the solvent and the presence of substituents on the azobenzene core.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing symmetrical azobenzenes is the reduction of the corresponding nitrobenzene. For this compound, this would involve the reduction of nitrobenzene-d5. A general procedure is as follows:

-

In a round-bottom flask, dissolve nitrobenzene-d5 in a suitable solvent such as methanol.

-

Add a reducing agent, such as zinc dust, and a base, like sodium hydroxide.

-

Reflux the mixture for several hours.

-

After the reaction is complete, filter the hot solution to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.

Caption: A typical workflow for the synthesis of this compound.

Monitoring Photoisomerization using UV-Vis Spectroscopy

UV-Vis spectroscopy is the primary technique for observing the trans-cis isomerization due to the distinct absorption spectra of the two isomers.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

Light source for irradiation (e.g., UV lamp with a 365 nm filter, visible light source with >420 nm filter)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 1 at the λmax of the trans isomer's π-π* transition.

-

Initial Spectrum: Record the absorption spectrum of the solution in the dark. This represents the spectrum of the predominantly trans isomer.

-

trans-to-cis Isomerization: Irradiate the solution in the cuvette with UV light (e.g., 365 nm). Record spectra at regular intervals until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum. The decrease in the π-π* band and the increase in the n-π* band signify the formation of the cis isomer.

-

cis-to-trans Isomerization (Photochemical): Following the establishment of the trans-to-cis PSS, irradiate the sample with visible light (e.g., >420 nm). Record spectra at regular intervals to monitor the return to the trans isomer.

-

cis-to-trans Isomerization (Thermal): After reaching the trans-to-cis PSS, place the cuvette in the dark at a constant temperature. Record spectra at regular time intervals to monitor the thermal relaxation back to the trans isomer. The rate of this process can be used to determine the thermal half-life of the cis isomer.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Signaling Pathways and Logical Relationships

The isomerization of azobenzene can be thought of as a simple signaling pathway where an external light signal is transduced into a structural change in the molecule. This change can then be used to trigger subsequent events in a larger system, such as controlling the activity of a drug or the properties of a material.

Caption: Logical relationship of azobenzene as a molecular switch.

Conclusion

This compound represents a valuable tool for researchers in various fields due to its photoswitchable nature. While specific quantitative data for this deuterated analogue remains to be extensively documented, the well-established principles of azobenzene photochemistry provide a strong foundation for its application. The experimental protocols detailed in this guide offer a starting point for the characterization and utilization of this compound in novel research and development endeavors. Further studies are warranted to fully elucidate the specific effects of deuteration on the photophysical and photochemical properties of this intriguing molecular switch.

References

The Impact of Deuteration on the Photophysical Properties of Azobenzene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science, prized for their ability to undergo reversible photoisomerization between their trans and cis isomers. This light-induced switching allows for precise spatiotemporal control over biological processes and material properties. Recent research has highlighted a subtle yet powerful modification to the azobenzene scaffold: the replacement of hydrogen atoms with their heavier isotope, deuterium. This guide provides an in-depth technical overview of the core photophysical properties of deuterated azobenzene compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant processes. Deuteration has been shown to be a general strategy for enhancing the performance of azobenzene-based photoswitches, leading to improvements in light sensitivity, photoswitching efficiency, and kinetics.[1][2][3][4][5]

Core Photophysical Properties: A Quantitative Comparison

Deuteration, the substitution of protium (¹H) with deuterium (²H or D), introduces a subtle change in mass that can have a significant impact on the vibrational energy landscape of a molecule. In the context of azobenzene, this modification has been demonstrated to favorably alter its photophysical characteristics. The following tables summarize the key quantitative data for representative deuterated azobenzene compounds compared to their non-deuterated counterparts.

| Compound | Solvent | λmax (trans) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Azobenzene-h10 | DMSO | 322 | ~20,800 | |

| Azobenzene-d10 | DMSO | 322 | ~32,000 | |

| AQ-h8 | Water | 363 | 15,200 | |

| AQ-d8 | Water | 360 | 15,200 |

Table 1: Absorption Properties of Deuterated and Non-Deuterated Azobenzenes. The data illustrates that deuteration can significantly increase the molar extinction coefficient, thereby enhancing light sensitivity, as seen in this compound.

| Compound | Solvent | trans-to-cis (τ, sec) | cis-to-trans (τ, sec) | Reference |

| Azobenzene-h10 | DMSO | 6.61 | 1.47 | |

| This compound | DMSO | 6.27 | 1.39 |

Table 2: Photoswitching Kinetics of Deuterated and Non-Deuterated Azobenzenes. Deuteration leads to an acceleration of both trans-to-cis and cis-to-trans photoswitching kinetics. It is important to note that while some studies show deuteration has no significant effect on most photophysical properties, others report clear enhancements.

Experimental Protocols

The characterization of deuterated azobenzene compounds involves a suite of spectroscopic and photochemical techniques. Below are detailed methodologies for key experiments.

Synthesis of Deuterated Azobenzene (this compound)

This protocol is adapted from the reductive dimerization of nitrobenzene.

Materials:

-

Nitrobenzene-d5

-

Zinc dust

-

Sodium hydroxide

-

Methanol

-

2% Hydrochloric acid

-

95% Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask, combine nitrobenzene-d5, methanol, and a solution of sodium hydroxide in distilled water.

-

Add zinc dust to the mixture and reflux for 10 hours. The reaction should be monitored for the disappearance of the nitrobenzene odor.

-

Filter the hot mixture and wash the precipitate with warm methanol.

-

Distill the methanol from the filtrate.

-

Chill the residue to crystallize the crude this compound and filter.

-

To remove zinc salts, wash the crude product with 2% hydrochloric acid at ~70°C with vigorous stirring.

-

Continue stirring while cooling to solidify the this compound.

-

Filter, wash with water, and recrystallize from a mixture of 95% ethanol and water to yield pure this compound.

UV-Vis Spectroscopy for Monitoring Photoisomerization

UV-Vis spectroscopy is the primary method for observing the trans-cis isomerization due to the distinct absorption spectra of the two isomers.

Materials:

-

Deuterated azobenzene compound

-

Spectroscopic grade solvent (e.g., DMSO, water)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

Light source for irradiation (e.g., 365 nm LED for trans-to-cis, >420 nm for cis-to-trans)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the azobenzene compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of approximately 0.5-1.5 for the trans isomer's π-π* transition.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark to obtain the spectrum of the predominantly trans isomer.

-

trans-to-cis Isomerization: Irradiate the sample with UV light (e.g., 365 nm). Record spectra at regular intervals until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum.

-

cis-to-trans Isomerization (Photochemical): Following the establishment of the trans-to-cis PSS, irradiate the sample with visible light (e.g., >420 nm) to induce the back-isomerization. Record spectra to monitor the return to the trans state.

-

cis-to-trans Isomerization (Thermal): After reaching the trans-to-cis PSS, keep the sample in the dark at a controlled temperature and record spectra at regular intervals to determine the thermal relaxation rate.

NMR Spectroscopy for Isomer Quantification

¹H NMR spectroscopy is a powerful tool for determining the precise ratio of cis and trans isomers in a sample.

Materials:

-

Deuterated azobenzene sample

-

Deuterated NMR solvent (e.g., DMSO-d6)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the azobenzene sample in the deuterated solvent.

-

Acquisition of Spectra: Acquire ¹H NMR spectra of the sample before and after irradiation at the respective wavelengths for trans-to-cis and cis-to-trans isomerization.

-

Data Analysis: The protons ortho to the azo group exhibit significantly different chemical shifts for the trans and cis isomers, allowing for their distinct integration. The ratio of the integrals of these characteristic peaks provides the relative concentrations of the two isomers.

Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield is a critical parameter that quantifies the efficiency of a photochemical process. A common method involves the use of a chemical actinometer.

Materials:

-

Deuterated azobenzene solution

-

Chemical actinometer solution (e.g., ferrioxalate)

-

Monochromatic light source with a known photon flux

-

UV-Vis spectrophotometer

Procedure:

-

Photon Flux Determination: Irradiate the chemical actinometer solution with the light source and measure the change in absorbance over time to determine the photon flux.

-

Sample Irradiation: Irradiate the deuterated azobenzene solution under the identical conditions used for the actinometer.

-

Quantification of Isomerization: Use UV-Vis or NMR spectroscopy to determine the number of molecules that have isomerized during the irradiation period.

-

Calculation: The quantum yield (Φ) is calculated as the ratio of the number of isomerized molecules to the number of photons absorbed by the sample.

Visualizing the Impact: Signaling Pathways and Workflows

The enhanced photophysical properties of deuterated azobenzenes make them superior tools for photopharmacological applications. One such application is the optical control of G-protein coupled receptors (GPCRs), such as the metabotropic glutamate receptor 2 (mGluR2).

Figure 1: General experimental workflow for the study of deuterated azobenzene compounds.

The deuterated photoswitchable ligand, BGAG₁₂-v2-d8, can be tethered to a SNAP-tagged mGluR2. Upon irradiation with 385 nm light, the azobenzene moiety isomerizes to its cis form, activating the receptor and initiating downstream signaling. Subsequent irradiation with 525 nm light reverts the switch to its trans form, deactivating the receptor.

Figure 2: Optical control of mGluR2 signaling using a deuterated azobenzene photoswitch.

Conclusion

The deuteration of azobenzene compounds presents a subtle but effective strategy for enhancing their photophysical properties, making them more potent and efficient tools for a variety of applications. The increased molar extinction coefficients, faster switching kinetics, and potentially higher quantum yields observed in deuterated azobenzenes offer significant advantages in the fields of photopharmacology and materials science. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to explore and harness the potential of these next-generation molecular photoswitches.

References

The Deuterium Isotope Effect in Azobenzene Photopharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopharmacology offers precise spatiotemporal control over biological systems by employing light-activated molecules. Azobenzenes are a cornerstone of this field, acting as photoswitches that can be isomerized between their trans and cis forms using specific wavelengths of light. This isomerization alters their shape and, consequently, their biological activity. Recently, the substitution of hydrogen with its heavier isotope, deuterium, has emerged as a subtle yet powerful strategy to enhance the performance of azobenzene-based photopharmacological agents. This technical guide provides an in-depth analysis of the effects of deuteration on azobenzene photoswitches, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying principles.

Recent studies have demonstrated that deuteration can significantly improve the photophysical properties of azobenzenes, leading to enhanced light sensitivity, greater photoswitching efficiency, and faster isomerization kinetics.[1][2][3][4] These improvements are achieved with minimal structural alteration to the core molecule, making deuteration a broadly applicable strategy for optimizing existing and future photopharmacological tools.[1] This guide will explore these effects in detail, providing researchers with the necessary information to leverage the deuterium isotope effect in their own work.

Core Principles: The Deuterium Isotope Effect

The substitution of protium (¹H) with deuterium (²H or D) introduces a kinetic isotope effect, which arises from the difference in mass between the two isotopes. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This seemingly minor change can influence the rates of chemical reactions and the photophysical properties of molecules. In the context of azobenzenes, deuteration has been shown to favorably impact key parameters relevant to photopharmacology.

Quantitative Analysis of Deuteration Effects

The following tables summarize the quantitative data from comparative studies of deuterated and non-deuterated azobenzene derivatives.

Table 1: Photophysical Properties of Azobenzene-d10 vs. Azobenzene-h10

| Property | Azobenzene-h10 | This compound | Solvent | Reference |

| λmax (trans) (nm) | ~322 | ~322 | DMSO | |

| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | 17,800 | 20,800 | DMSO | |

| trans-to-cis switching kinetics (τ, sec) | 6.61 | 6.27 | DMSO | |

| cis-to-trans switching kinetics (τ, sec) | 1.47 | 1.39 | DMSO |

Table 2: Properties of Photoswitchable Potassium Channel Blocker AQ

| Property | AQ-h8 | AQ-d8 | Solvent | Reference |

| λmax (trans) (nm) | ~320 | ~320 | Water | |

| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | 20,000 | 24,000 | Water | |

| trans-to-cis PSS at 385 nm (%) | 85 | 90 | Water | |

| cis-to-trans PSS at 525 nm (%) | 70 | 70 | Water |

Table 3: Properties of Tethered GPCR Ligand BGAG

| Property | BGAG12-v2-h8 | BGAG12-v2-d8 | Solvent | Reference |

| λmax (trans) (nm) | ~360 | ~360 | Water | |

| trans-to-cis switching kinetics (τ, sec) | 2.0 | 1.7 | Water | |

| cis-to-trans switching kinetics (τ, sec) | 0.9 | 0.6 | Water |

Experimental Protocols

This section provides an overview of the methodologies used to synthesize and characterize deuterated azobenzenes.

Synthesis of Deuterated Azobenzenes

A common method for synthesizing perdeuterated azobenzene (this compound) is through the reductive dimerization of deuterated nitrobenzene.

Example Protocol for this compound Synthesis:

-

Reactants: Nitrobenzene-d5 and zinc dust.

-

Procedure: Nitrobenzene-d5 is reduced using zinc dust in a suitable solvent system. The reaction progress is monitored by thin-layer chromatography.

-

Purification: The crude product is purified using column chromatography to yield pure trans-azobenzene-d10.

For other deuterated azobenzenes, such as those with deuterated aniline precursors, synthesis can be achieved via the Mills reaction, which involves the coupling of an aniline with a nitrosobenzene compound.

Photochemical Characterization

1. UV-Vis Spectroscopy:

-

Purpose: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the trans and cis isomers.

-

Procedure:

-

A solution of the azobenzene derivative in a suitable solvent (e.g., DMSO, water) is prepared at a known concentration.

-

The absorption spectrum is recorded to determine the λmax and ε of the trans isomer.

-

The sample is irradiated with UV light (e.g., 365 nm or 385 nm) to induce trans-to-cis isomerization until a photostationary state (PSS) is reached. The spectrum of the PSS is recorded.

-

The sample is then irradiated with light of a longer wavelength (e.g., 525 nm) to induce cis-to-trans isomerization, and the spectrum is recorded.

-

The molar extinction coefficient can be accurately determined using quantitative NMR (qNMR).

-

2. Photoswitching Kinetics:

-

Purpose: To measure the rates of trans-to-cis and cis-to-trans photoisomerization.

-

Procedure:

-

A solution of the azobenzene derivative is placed in a cuvette in a spectrophotometer.

-

The sample is irradiated with a specific wavelength of light to initiate isomerization.

-

The change in absorbance at a characteristic wavelength is monitored over time.

-

The resulting data is fitted to a mono-exponential decay function to determine the time constant (τ) of the isomerization process.

-

3. Thermal Relaxation:

-

Purpose: To determine the thermal stability of the cis-isomer by measuring its half-life (t₁/₂).

-

Procedure:

-

The azobenzene derivative is switched to its cis-rich PSS using UV light.

-

The light source is turned off, and the sample is kept in the dark at a constant temperature.

-

The absorbance is monitored over time as the cis isomer thermally reverts to the more stable trans form.

-

The rate of this thermal relaxation is used to calculate the half-life of the cis-isomer.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in azobenzene photopharmacology.

Caption: Photoisomerization of azobenzene between its stable trans and metastable cis forms.

Caption: General experimental workflow for studying deuterated azobenzenes in photopharmacology.

Caption: Simplified signaling pathway for a GPCR activated by a deuterated azobenzene ligand.

Conclusion and Future Outlook

Deuteration presents a straightforward and effective method for enhancing the photopharmacological properties of azobenzene-based photoswitches. The observed improvements in molar extinction coefficients and photoswitching kinetics translate to more efficient and rapid control over biological targets with light. This is particularly advantageous for applications requiring high temporal precision and minimizing light-induced toxicity.

As the field of photopharmacology continues to advance, the use of deuterated compounds is likely to become a standard tool in the design of next-generation photoswitches. Further research will likely focus on exploring the deuterium isotope effect in a wider range of azobenzene scaffolds and other classes of photoswitches, as well as elucidating the precise photophysical mechanisms underlying these enhancements. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate this powerful strategy into their drug development pipelines.

References

The Rise of Deuterium: A Technical Guide to the Development of Next-Generation Photoswitches

A comprehensive review of the synthesis, photophysical properties, and biological applications of deuterated photoswitches for researchers, scientists, and drug development professionals.

The field of photopharmacology, which utilizes light to control the activity of drugs with high spatiotemporal precision, has been significantly advanced by the development of molecular photoswitches. Among these, azobenzene-based compounds have been extensively studied for their ability to undergo reversible isomerization between a thermally stable trans isomer and a metastable cis isomer upon irradiation with specific wavelengths of light. A recent and promising strategy to enhance the performance of these molecular switches is the substitution of hydrogen atoms with their heavier isotope, deuterium. This seemingly subtle modification has been shown to impart significant improvements in the photophysical properties of azobenzene photoswitches, leading to enhanced performance in biological systems.[1][2][3] This in-depth technical guide provides a comprehensive literature review of the development of deuterated photoswitches, focusing on their synthesis, photophysical characterization, and applications in controlling biological targets such as ion channels and G protein-coupled receptors (GPCRs).

Enhancing Photoswitch Performance Through Deuteration

The introduction of deuterium into the azobenzene scaffold can lead to notable improvements in key photophysical parameters that govern the efficiency and utility of a photoswitch. These enhancements are primarily attributed to the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen alters the vibrational energy landscapes of the molecule. This can influence the rates of non-radiative decay pathways, thereby affecting the efficiency of the photoisomerization process.

Key advantages of deuterating azobenzene photoswitches include:

-

Increased Light Sensitivity: Deuterated photoswitches can exhibit higher molar extinction coefficients, meaning they absorb light more efficiently.[3][4]

-

Improved Photoswitch Efficiency: The photoisomerization quantum yield, which represents the efficiency of the conversion from one isomer to another upon absorbing a photon, is often increased with deuteration.

-

Faster Photoswitching Kinetics: The macroscopic rate of photoisomerization can be accelerated, allowing for more rapid control over biological processes.

These improvements have been demonstrated in various deuterated azobenzene derivatives, making them highly attractive for applications in photopharmacology where precise and efficient control is paramount.

Synthesis of Deuterated Photoswitches

The synthesis of deuterated photoswitches typically involves the use of deuterated starting materials. Several key deuterated azobenzene derivatives have been synthesized and characterized, each with specific applications in mind.

Azobenzene-d10

A fundamental building block for more complex deuterated photoswitches is the fully deuterated azobenzene, this compound. Its synthesis is achieved through the reductive dimerization of deuterated nitrobenzene.

Experimental Protocol: Synthesis of this compound

A straightforward method for the synthesis of this compound involves the reduction of nitrobenzene-d5 using zinc dust in refluxing methanol.

-

Materials: Nitrobenzene-d5, zinc dust, methanol, sodium hydroxide.

-

Procedure:

-

In a round-bottom flask, dissolve nitrobenzene-d5 in methanol.

-

Add a solution of sodium hydroxide in water.

-

To this mixture, add zinc dust and reflux the reaction for several hours. The reaction progress can be monitored by thin-layer chromatography until the starting material is consumed.

-

After completion, filter the hot reaction mixture to remove the zinc salts.

-

Distill the methanol from the filtrate.

-

The resulting residue is chilled to induce crystallization of this compound.

-

The crude product is collected by filtration and can be further purified by recrystallization from ethanol.

-

AQ-d8: A Deuterated Photoswitchable Potassium Channel Blocker

AQ-d8 is a deuterated version of a quaternary ammonium-azobenzene-quat (QAQ) compound, which acts as a photoswitchable pore blocker for potassium channels. Its synthesis involves a multi-step process starting from deuterated p-phenylenediamine.

Experimental Protocol: Synthesis of AQ-d8

The synthesis of AQ-d8 involves the oxidative dimerization of p-phenylenediamine-d4, followed by coupling and acylation steps.

-

Oxidative Dimerization: Perdeuterated 4,4'-bisamine azobenzene is synthesized by the oxidative dimerization of p-phenylenediamine-d4 using Dess-Martin periodinane.

-

HBTU-mediated Coupling: The resulting diaminoazobenzene is then coupled to betaine using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent.

-

Acylation: The final step involves the acylation of the coupled product using acetyl chloride to yield AQ-d8.

d9-AzoCholine: A Deuterated Photoagonist for α7 Nicotinic Acetylcholine Receptors

d9-AzoCholine is a deuterated photoagonist designed for the optical control of α7 nicotinic acetylcholine receptors (nAChRs). Its synthesis is analogous to that of its non-deuterated counterpart, utilizing deuterated aniline and deuterated 4-aminophenol as starting materials.

Experimental Protocol: Synthesis of d9-AzoCholine

-

Oxidation: d7-aniline is oxidized using oxone to form d5-nitrosobenzene.

-

Coupling: The d5-nitrosobenzene is then coupled with d7-4-aminophenol in acetic acid to produce d9-azophenol.

-

Alkylation: The d9-azophenol is reacted with N,N-dimethylaminoethyl chloride hydrochloride.

-

Methylation: The resulting tertiary amine is methylated with methyl iodide to yield the final product, d9-AzoCholine.

Photophysical Characterization of Deuterated Photoswitches

A thorough characterization of the photophysical properties of deuterated photoswitches is crucial to understand their behavior and optimize their performance. This typically involves UV-Vis spectroscopy to determine absorption spectra and photoisomerization quantum yields, as well as NMR spectroscopy to characterize the isomeric states.

Experimental Protocol: Photophysical Characterization

-

UV-Vis Spectroscopy:

-

Prepare a solution of the deuterated photoswitch in a suitable solvent (e.g., DMSO, water).

-

Record the absorption spectrum to determine the λmax for the π→π* and n→π* transitions of the trans isomer.

-

Irradiate the solution with a light source at a wavelength close to the λmax of the π→π* transition to induce isomerization to the cis state and record the spectrum at the photostationary state (PSS).

-

Irradiate the solution with a wavelength that promotes the cis to trans back-isomerization to determine the PSS for the reverse reaction.

-

-

Quantum Yield Determination:

-

The photoisomerization quantum yield (Φ) is determined by measuring the rate of isomerization upon irradiation with a light source of known photon flux.

-

This can be achieved using chemical actinometry or a calibrated photodiode.

-

The change in absorbance at a specific wavelength is monitored over time during irradiation, and the initial rate of this change is used to calculate the quantum yield.

-

-

NMR Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized deuterated photoswitches.

-

NMR is also a powerful tool to determine the isomeric ratio at the PSS by integrating the signals corresponding to the trans and cis isomers.

-

Table 1: Photophysical Properties of Deuterated vs. Non-deuterated Azobenzene Photoswitches

| Photoswitch | Solvent | λmax (trans) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Photoisomerization Quantum Yield (Φ) trans→cis | Thermal Half-life (t₁/₂) of cis isomer | Reference(s) |

| Azobenzene-h10 | DMSO | 322 | ~20,800 | ~0.11 | ~48 hours | |

| This compound | DMSO | 322 | ~32,000 | Increased | - | |

| AQ-h8 | Water | 363 | ~15,200 | - | - | |

| AQ-d8 | Water | 360 | ~15,200 | - | Faster switching kinetics observed | |

| AzoCholine | - | - | - | - | - | |

| d9-AzoCholine | - | - | Maintained | Higher efficacy on α7 nAChRs | - |

Note: "-" indicates data not explicitly provided in the cited sources.

Biological Applications of Deuterated Photoswitches

The enhanced photophysical properties of deuterated photoswitches translate to improved performance in biological systems, enabling more precise and efficient optical control of cellular functions.

Optical Control of Ion Channels

Deuterated photoswitchable ligands have been successfully employed to control the activity of ion channels. For example, AQ-d8 has been used to optically control potassium channels. The trans isomer of AQ-d8 acts as a pore blocker, and upon irradiation with UV light, it isomerizes to the non-blocking cis isomer, allowing for the flow of potassium ions. This process is reversible with the application of visible light.

Caption: Optical control of a potassium channel using the deuterated photoswitch AQ-d8.

Experimental Protocol: Patch-Clamp Electrophysiology

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transiently transfected with the plasmid encoding the potassium channel of interest using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Electrophysiological Recordings:

-

Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.

-

The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The intracellular solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to pH 7.2.

-

The deuterated photoswitch (e.g., AQ-d8) is included in the intracellular solution.

-

Cells are held at a holding potential of -80 mV, and current responses are elicited by voltage steps.

-

Light from a high-power LED is delivered through the microscope objective to photo-isomerize the compound.

-

Optical Control of G Protein-Coupled Receptors (GPCRs)

Deuterated photoswitches have also been integrated into ligands for GPCRs, enabling precise control over their signaling pathways. For instance, a deuterated version of a photoswitchable tethered ligand has been used to control the metabotropic glutamate receptor 2 (mGluR2). In this system, the cis isomer of the ligand activates the receptor, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Caption: Optical control of mGluR2 signaling using a deuterated photoswitchable ligand.

Experimental Protocol: GIRK Channel Assay

-

Cell Culture and Transfection:

-

HEK293 cells are co-transfected with plasmids encoding the GPCR of interest (e.g., mGluR2), the GIRK channel subunits, and a fluorescent indicator for membrane potential or ion flux (e.g., a thallium-sensitive dye).

-

-

Assay Procedure:

-

Cells are plated in a multi-well plate and loaded with the fluorescent indicator.

-

The deuterated photoswitchable ligand is added to the wells.

-

A baseline fluorescence reading is taken.

-

The plate is illuminated with the appropriate wavelength of light to activate the photoswitch.

-

Changes in fluorescence, corresponding to GIRK channel activation and subsequent ion flux, are measured over time using a plate reader.

-

Summary and Future Outlook

The deuteration of azobenzene photoswitches represents a significant advancement in the field of photopharmacology. By enhancing key photophysical properties such as light sensitivity, quantum yield, and switching kinetics, deuterated photoswitches offer more precise and efficient tools for the optical control of biological systems. The synthetic routes to these molecules are generally accessible, and their improved performance has been demonstrated in the context of both ion channels and GPCRs.

Future research in this area will likely focus on several key aspects:

-

Expansion of the Deuterated Photoswitch Toolbox: The synthesis and characterization of new deuterated photoswitches with varied spectral properties and functionalities will broaden their applicability.

-

In-depth Mechanistic Studies: A deeper understanding of the photophysical mechanisms underlying the enhanced performance of deuterated photoswitches will guide the rational design of even more efficient molecules.

-

In Vivo Applications: The translation of these powerful tools from in vitro and cell-based assays to in vivo models will be crucial for their ultimate application in drug development and therapy.

The continued development of deuterated photoswitches holds great promise for advancing our ability to dissect complex biological processes with unprecedented precision and for the development of novel light-based therapeutics.

References

- 1. research.chalmers.se [research.chalmers.se]

- 2. New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Early Research on the Characteristics of Azobenzene-D10: A Technical Guide

This technical guide provides an in-depth overview of the early research on the characteristics of Azobenzene-D10, a deuterated derivative of the well-known photoswitchable molecule, azobenzene. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. The content herein is based on foundational studies, with a focus on quantitative data, experimental methodologies, and the logical framework of the research.

Physicochemical and Photophysical Properties

Early research into this compound (perdeuterated azobenzene) has revealed that deuteration significantly enhances its photophysical properties compared to its non-deuterated counterpart, Azobenzene-h10. These enhancements are particularly relevant for applications in photopharmacology and molecular switching.[1][2]

Spectroscopic Properties

The UV/Vis absorption spectra of trans-Azobenzene-D10 and trans-Azobenzene-h10 in DMSO are very similar, indicating that deuteration has a minimal effect on the electronic transition energies.[3] However, a notable difference is observed in the molar extinction coefficient (ε).

Table 1: Spectroscopic Properties of trans-Azobenzene-D10 and trans-Azobenzene-h10 in DMSO

| Compound | λmax (π-π*) (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |

| trans-Azobenzene-h10 | ~320 | 20,800[1] |

| trans-Azobenzene-D10 | ~320 | 32,000[1] |

Photoswitching Kinetics

The kinetics of photoisomerization between the trans and cis states are crucial for the application of azobenzene as a molecular switch. Studies have shown that this compound exhibits faster photoswitching kinetics in DMSO compared to Azobenzene-h10.

Table 2: Photoswitching Kinetics of this compound and Azobenzene-h10 in DMSO

| Isomerization | Compound | Half-life (t₁/₂) (s) |

| trans to cis | Azobenzene-h10 | 1.47 |

| This compound | 1.39 | |

| cis to trans | Azobenzene-h10 | Not explicitly stated |

| This compound | Not explicitly stated |

While the exact values for the quantum yield of photoisomerization and the thermal half-life of cis-Azobenzene-D10 are not detailed in early research, it is reported that deuteration leads to a higher photoisomerization quantum yield. For context, the thermal half-life of non-deuterated cis-azobenzene is approximately 1.4 days in benzene at 35°C.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, based on early research findings.

Synthesis of this compound

This compound is synthesized via the reductive dimerization of nitrobenzene-d5 using zinc dust. The following is a representative protocol adapted from general procedures for the reductive coupling of nitroarenes.

Materials:

-

Nitrobenzene-d5

-

Zinc dust

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve nitrobenzene-d5 (1 equivalent) in methanol.

-

Add zinc dust (5 equivalents) and a saturated aqueous solution of ammonium chloride to the flask.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc and inorganic salts.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization Methods

UV/Vis Spectroscopy:

-

UV/Vis absorption spectra are recorded on a spectrophotometer.

-

Samples are prepared by dissolving the compound in a suitable solvent (e.g., DMSO) to a known concentration in a quartz cuvette.

-

The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Photoisomerization Studies:

-

A solution of the azobenzene derivative in a suitable solvent is prepared in a quartz cuvette.

-

The solution is irradiated with a light source at a wavelength corresponding to the π-π* transition of the trans-isomer (e.g., 365 nm) to induce isomerization to the cis-form.

-

The changes in the absorption spectrum are monitored over time until a photostationary state is reached.

-

The reverse isomerization from cis to trans can be induced by irradiation at a wavelength corresponding to the n-π* transition of the cis-isomer (e.g., >420 nm) or by thermal relaxation in the dark.

-

The kinetics of the isomerization are determined by fitting the change in absorbance at a specific wavelength to a first-order rate equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

Samples are dissolved in a deuterated solvent (e.g., CDCl₃).

-

Due to the deuteration of the aromatic rings in this compound, ¹H NMR is not applicable for the aromatic protons. However, if any non-deuterated impurities are present, they would be visible.

-

¹³C NMR would show characteristic signals for the aromatic carbons, though the coupling patterns would be altered due to the presence of deuterium.

Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Photoswitching Mechanism

Caption: Reversible photoisomerization of this compound.

References

- 1. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Quantification of Azobenzene Using Azobenzene-D10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within the pharmaceutical and environmental sciences, the precise and accurate quantification of target analytes is paramount. The use of internal standards is a cornerstone of robust quantitative methodologies, especially in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2]

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative analysis.[2][3] These standards are chemically and physically almost identical to the analyte, ensuring they behave similarly throughout the analytical process.[1] This application note details a comprehensive protocol for the use of Azobenzene-D10 as an internal standard for the highly accurate and precise quantification of Azobenzene in complex matrices.

This compound, the deuterated analog of Azobenzene, serves as an exemplary internal standard due to its identical chromatographic behavior and similar ionization efficiency to the parent compound. This ensures reliable correction for any matrix effects or instrumental drift, leading to superior data quality.

Experimental Protocols

This section outlines a detailed methodology for the quantification of Azobenzene in a plasma matrix using this compound as an internal standard.

Materials and Reagents

-

Azobenzene (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant matrix)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

LC-MS/MS Method

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Azobenzene: 183.1 -> 77.1, This compound: 193.1 -> 87.1 |

| Collision Energy | Optimized for each transition |

Data Presentation

The following table presents example data from a calibration curve for Azobenzene in plasma using this compound as an internal standard.

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1 | 15,234 | 1,510,876 | 0.0101 | 1.05 | 105.0 |

| 5 | 76,170 | 1,525,342 | 0.0499 | 4.92 | 98.4 |

| 10 | 153,890 | 1,505,678 | 0.1022 | 10.11 | 101.1 |

| 50 | 759,450 | 1,498,765 | 0.5067 | 50.35 | 100.7 |

| 100 | 1,520,340 | 1,515,432 | 1.0032 | 99.87 | 99.9 |

| 500 | 7,654,321 | 1,520,987 | 5.0325 | 501.12 | 100.2 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Azobenzene using this compound.

Quantification Logic Using a Deuterated Internal Standard